molecular formula C15H19N3O B7480622 4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile

Cat. No. B7480622
M. Wt: 257.33 g/mol
InChI Key: RQOGLGHAHXJLQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Acetyl-1,4-diazepan-1-yl)methyl]benzonitrile, commonly known as Ro15-4513, is a chemical compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s and has since been used extensively in scientific research to understand the mechanism of action of benzodiazepines and their effects on the brain.

Mechanism of Action

Ro15-4513 works by binding to the benzodiazepine binding site on the GABA-A receptor, which prevents benzodiazepines from binding to the same site. This results in a decrease in the inhibitory effects of GABA neurotransmitters, which can lead to increased excitability of neurons and changes in behavior.
Biochemical and Physiological Effects:
Studies have shown that Ro15-4513 can produce a range of biochemical and physiological effects, including increased anxiety-like behavior, decreased motor coordination, and altered sleep patterns. These effects are similar to those produced by benzodiazepines, suggesting that the benzodiazepine binding site on the GABA-A receptor plays a critical role in these behaviors.

Advantages and Limitations for Lab Experiments

The use of Ro15-4513 in scientific research has several advantages, including its high selectivity for the benzodiazepine binding site and its ability to block the effects of benzodiazepines without interfering with other neurotransmitter systems. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

There are several future directions for research on Ro15-4513 and its role in benzodiazepine pharmacology. One area of interest is the development of more selective benzodiazepine antagonists that can target specific subtypes of the GABA-A receptor. Another area of research is the use of Ro15-4513 to study the long-term effects of benzodiazepine use on the brain and behavior. Finally, there is a need for more studies to understand the potential clinical applications of benzodiazepine antagonists like Ro15-4513 in the treatment of anxiety and other psychiatric disorders.
In conclusion, Ro15-4513 is a valuable tool in scientific research to understand the mechanism of action of benzodiazepines and their effects on the brain. Its high selectivity for the benzodiazepine binding site and ability to block the effects of benzodiazepines make it a powerful tool for studying the role of GABA neurotransmission in behavior and physiology. Further research is needed to fully understand the potential clinical applications of benzodiazepine antagonists like Ro15-4513 in the treatment of anxiety and other psychiatric disorders.

Synthesis Methods

The synthesis of Ro15-4513 involves several steps, including the reaction of 4-chlorobenzonitrile with 4-(aminomethyl)-1,4-diazepan-1-one in the presence of a base to form the intermediate compound, followed by acetylation to obtain the final product. The synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

Ro15-4513 has been widely used in scientific research to study the mechanism of action of benzodiazepines, which are a class of drugs commonly used as sedatives, anxiolytics, and hypnotics. Benzodiazepines work by binding to specific sites on the GABA-A receptor in the brain, which enhances the inhibitory effects of GABA neurotransmitters. Ro15-4513 acts as a selective antagonist of the benzodiazepine binding site, which allows researchers to study the effects of benzodiazepines on the brain without interference from other factors.

properties

IUPAC Name

4-[(4-acetyl-1,4-diazepan-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-13(19)18-8-2-7-17(9-10-18)12-15-5-3-14(11-16)4-6-15/h3-6H,2,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQOGLGHAHXJLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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